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2,2-Difluorospiro[3.3]heptan-6-ol

Cat. No.: B2702797
CAS No.: 2408974-56-9
M. Wt: 148.153
InChI Key: LARCYNYLLSYYSB-UHFFFAOYSA-N
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Description

Significance of Conformationally Restricted Ring Systems

Conformational restriction is a powerful strategy in medicinal chemistry used to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. bldpharm.com By reducing the number of accessible conformations, a molecule can be "locked" into its bioactive conformation, the specific three-dimensional arrangement required for optimal interaction with a biological target. This pre-organization minimizes the entropic penalty associated with binding, potentially leading to a significant increase in binding affinity. nih.gov

Small, rigid aliphatic ring systems, such as cyclobutanes, are valuable scaffolds for achieving conformational restriction. nih.gov The spiro[3.3]heptane framework, being composed of two such rings, offers a highly rigid structure with well-defined vectors for its substituents. researchgate.net This rigidity and predictable geometry can enhance a molecule's drug-like properties and contribute to greater clinical success. researchgate.net For instance, replacing a flexible aliphatic chain with a more constrained cyclobutane (B1203170) ring has been shown to improve both potency and oral bioavailability in certain drug candidates. nih.gov

Role of Fluorine in Medicinal Chemistry and Compound Design

The introduction of fluorine into drug molecules is a widely employed tactic in medicinal chemistry to modulate a variety of molecular properties beneficially. The small size and high electronegativity of fluorine can lead to profound effects on a compound's metabolic stability, binding affinity, and lipophilicity. One of the key advantages of fluorination is the ability to block sites of metabolic oxidation. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. This can increase the half-life of a drug in the body.

Overview of 2,2-Difluorospiro[3.3]heptan-6-ol within the Spiro[3.3]heptane Family

This compound, which is structurally identical to 6,6-difluorospiro[3.3]heptan-2-ol due to the molecule's symmetry, is a functionalized derivative that combines the desirable features of the spiro[3.3]heptane scaffold with the advantageous properties of fluorine substitution. This compound serves as a valuable building block in the synthesis of more complex molecules for drug discovery and materials science. nih.govnih.gov The difluorinated spiro[3.3]heptane core is considered a conformationally restricted isostere of gem-difluorocycloalkanes, such as 4,4-difluorocyclohexane, which have confirmed relevance in medicinal chemistry. nih.gov

The synthesis of 6,6-difluorospiro[3.3]heptan-2-ol has been achieved through a multi-step sequence. A key precursor, 6,6-difluorospiro[3.3]heptan-2-one, is reduced to the corresponding alcohol. nih.gov In a reported procedure, 6,6-difluorospiro[3.3]heptan-2-one was treated with lithium aluminium hydride (LiAlH4) in tetrahydrofuran (B95107) (THF) to yield 6,6-difluorospiro[3.3]heptan-2-ol as a yellowish liquid. nih.gov This synthetic accessibility allows for the incorporation of the this compound moiety into a diverse range of chemical structures.

The presence of both the hydroxyl group and the gem-difluoro motif on the rigid spiro[3.3]heptane backbone makes this compound a versatile intermediate. The hydroxyl group can be further functionalized, while the fluorinated ring provides metabolic stability and modulates the compound's polarity. Research into derivatives of the 6,6-difluorospiro[3.3]heptane scaffold has shown that these compounds can exhibit improved pharmacological profiles, including enhanced aqueous solubility and metabolic stability, making them attractive for the development of new therapeutic agents.

Below is a data table of selected 6,6-difluorospiro[3.3]heptane derivatives and their reported properties.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)
6,6-Difluorospiro[3.3]heptan-2-oneC₇H₈F₂O146.14Colorless liquid-66 (at 7 mBar) nih.gov
6,6-Difluorospiro[3.3]heptan-2-olC₇H₁₀F₂O148.15Yellowish liquid--
6,6-Difluorospiro[3.3]heptane-2-carboxylic acidC₈H₁₀F₂O₂176.16Yellowish crystals46-47 nih.gov-
6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acidC₉H₁₀F₂O₄220.17Colorless crystals190-191 nih.gov-

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10F2O B2702797 2,2-Difluorospiro[3.3]heptan-6-ol CAS No. 2408974-56-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluorospiro[3.3]heptan-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O/c8-7(9)3-6(4-7)1-5(10)2-6/h5,10H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARCYNYLLSYYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2408974-56-9
Record name 6,6-difluorospiro[3.3]heptan-2-ol
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Chemical Transformations and Derivatization of 2,2 Difluorospiro 3.3 Heptan 6 Ol

Functional Group Interconversions at the Hydroxyl Position

The hydroxyl group of 2,2-Difluorospiro[3.3]heptan-6-ol is a key handle for a variety of functional group interconversions. These transformations allow for the introduction of diverse functionalities, significantly expanding the synthetic utility of the parent alcohol.

One of the fundamental transformations is the oxidation of the alcohol to the corresponding ketone. The synthesis of 2,2-Difluorospiro[3.3]heptan-6-one has been accomplished through a two-step process starting from 1,1-bis(bromomethyl)-3,3-difluorocyclobutane. This precursor undergoes a reaction with tosylmethyl isocyanide (TosMIC) followed by acid hydrolysis to yield the ketone. lookchem.com The subsequent reduction of this ketone provides a direct route back to this compound. This reduction can be efficiently carried out using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF), affording the alcohol in high yield. lookchem.com

Another key interconversion involves the transformation of the alcohol into a leaving group to facilitate nucleophilic substitution. For instance, the related (2,2-Difluorospiro[3.3]heptan-6-yl)methanol can be converted to its corresponding bromide, 6-(Bromomethyl)-2,2-difluorospiro[3.3]heptane, using triphenylphosphine (B44618) (PPh₃) and bromine. nih.gov

Furthermore, the hydroxyl group can be derivatized through oxidation to a carboxylic acid, which then opens up further possibilities. For example, Swern oxidation of (2,2-Difluorospiro[3.3]heptan-6-yl)methanol yields the corresponding aldehyde, 2,2-Difluorospiro[3.3]heptane-6-carbaldehyde. lookchem.com This aldehyde can be a precursor to the carboxylic acid or other derivatives.

Key Functional Group Interconversions
Starting MaterialReagentsProductYieldReference
2,2-Difluorospiro[3.3]heptan-6-oneLiAlH₄, THFThis compoundNot specified in text, but implied to be high lookchem.com
(2,2-Difluorospiro[3.3]heptan-6-yl)methanolDMSO, Oxalyl chloride, Et₃N (Swern Oxidation)2,2-Difluorospiro[3.3]heptane-6-carbaldehydeNot specified for this specific transformation lookchem.com
(2,2-Difluorospiro[3.3]heptan-6-yl)methanolPPh₃, Br₂6-(Bromomethyl)-2,2-difluorospiro[3.3]heptaneNot specified for this specific transformation nih.gov

Modifications of the Spiro[3.3]heptane Ring System

Beyond modifications at the hydroxyl position, the spiro[3.3]heptane framework itself can be functionalized, allowing for the creation of a diverse library of derivatives. These modifications often begin with a common difluorinated precursor and branch out to introduce various functional groups, including carboxylic acids and amines.

Introduction of Additional Functional Groups

A convergent synthesis strategy has been developed for producing a wide array of 2-mono- and 2,2-bifunctionalized 6,6-difluorospiro[3.3]heptane building blocks. nih.govenamine.net This approach starts with 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, a key intermediate that can be prepared on a large scale. lookchem.com

Double alkylation reactions on this dibromide with active methylene (B1212753) compounds are particularly effective. For example:

Alkylation with diethyl malonate using sodium hydride (NaH) as a base yields the corresponding malonic ester derivative, Diethyl 2,2-difluorospiro[3.3]heptane-6,6-dicarboxylate, in high yield. nih.gov

Reaction with ethyl cyanoacetate (B8463686) in the presence of potassium carbonate (K₂CO₃) affords Ethyl 6-cyano-2,2-difluorospiro[3.3]heptane-6-carboxylate. nih.gov

These reactions introduce ester and cyano functionalities onto the spirocyclic ring, which can be further manipulated. For instance, the dicarboxylic acid obtained from the hydrolysis of the malonic ester can be decarboxylated to give the monocarboxylic acid. nih.gov

Synthesis of Spiro[3.3]heptane-Derived Carboxylic Acids and Amines

The synthesis of 2,2-Difluorospiro[3.3]heptane-6-carboxylic acid and 2,2-Difluorospiro[3.3]heptan-6-amine has been achieved through scalable, multi-step sequences. nih.gov

The carboxylic acid is synthesized from the diethyl dicarboxylate precursor mentioned previously. Hydrolysis of the diester with sodium hydroxide, followed by acidification, yields 2,2-Difluorospiro[3.3]heptane-6,6-dicarboxylic acid. nih.gov This diacid is then heated in pyridine (B92270) to induce decarboxylation, affording the target 2,2-Difluorospiro[3.3]heptane-6-carboxylic acid in excellent yield. nih.gov

This carboxylic acid serves as a versatile intermediate. For example, it can be converted to the corresponding amide, 2,2-Difluorospiro[3.3]heptane-6-carboxamide, by first forming the acid chloride with oxalyl chloride, followed by reaction with ammonia. lookchem.comnih.gov The synthesis of 2,2-Difluorospiro[3.3]heptan-6-amine has also been reported, starting from the corresponding ester. nih.gov

Synthesis of Key Spiro[3.3]heptane Derivatives
PrecursorReactionProductYieldReference
Diethyl 2,2-difluorospiro[3.3]heptane-6,6-dicarboxylate1. NaOH, H₂O/MeOH 2. HCl2,2-Difluorospiro[3.3]heptane-6,6-dicarboxylic acidNot specified directly, but multigram scale achieved nih.gov
2,2-Difluorospiro[3.3]heptane-6,6-dicarboxylic acidPyridine, reflux2,2-Difluorospiro[3.3]heptane-6-carboxylic acid93% nih.gov
2,2-Difluorospiro[3.3]heptane-6-carboxylic acid1. Oxalyl chloride, DMF 2. NH₃ (gas), THF2,2-Difluorospiro[3.3]heptane-6-carboxamideNot specified directly, but multigram scale achieved lookchem.comnih.gov

Reaction Mechanisms and Selectivity Studies for this compound Derivatives

The reactions used to synthesize derivatives of this compound proceed through well-established mechanisms, with the specific conditions chosen to ensure high selectivity and yield.

The formation of the spiro[3.3]heptane core via double alkylation of an active methylene compound with 1,1-bis(bromomethyl)-3,3-difluorocyclobutane is a classic example of a tandem SN2 reaction. The use of a strong base like sodium hydride is crucial for deprotonating the active methylene compound (e.g., diethyl malonate), creating a nucleophilic enolate that sequentially displaces the two bromide leaving groups on the difluorocyclobutane precursor, leading to the formation of the second four-membered ring. lookchem.comnih.gov

The reduction of the ketone (2,2-Difluorospiro[3.3]heptan-6-one) to the alcohol with LiAlH₄ is a standard nucleophilic addition reaction. The hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide and yield the alcohol. lookchem.com

The Swern oxidation of the related (2,2-Difluorospiro[3.3]heptan-6-yl)methanol to the aldehyde involves the formation of a dimethylchlorosulfonium ion from oxalyl chloride and DMSO. The alcohol attacks this species, and subsequent deprotonation by a hindered base like triethylamine (B128534) (Et₃N) leads to the formation of the aldehyde via an ylide intermediate. lookchem.com This method is known for its mild conditions and high selectivity for primary alcohols.

The decarboxylation of 2,2-Difluorospiro[3.3]heptane-6,6-dicarboxylic acid proceeds through a cyclic transition state when heated in pyridine. The zwitterionic nature of the diacid likely facilitates the loss of carbon dioxide to form an enol intermediate, which then tautomerizes to the more stable monocarboxylic acid product. nih.gov The high yield (93%) indicates that this is a highly selective and efficient process. nih.gov

Structural Analysis and Conformational Landscapes of 2,2 Difluorospiro 3.3 Heptan 6 Ol

Advanced Spectroscopic Characterization Techniques

The precise molecular structure of 2,2-Difluorospiro[3.3]heptan-6-ol has been elucidated through a combination of advanced spectroscopic methods. These techniques provide invaluable information regarding the connectivity of atoms and the local chemical environment within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules. For 6,6-Difluorospiro[3.3]heptan-2-ol (an equivalent name for this compound due to the molecule's symmetry), detailed NMR data has been reported. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum of 6,6-Difluorospiro[3.3]heptan-2-ol exhibits several key signals. A pentet at 4.25 ppm (parts per million) with a coupling constant (J) of 7.3 Hz is attributed to the proton attached to the carbon bearing the hydroxyl group (CH-OH). A triplet at 2.54 ppm (J = 12.3 Hz) corresponds to the four protons of the CH₂ groups adjacent to the spiro-carbon in the difluorinated ring. Two multiplets, a doublet of doublet of doublets (ddd) at 2.46 ppm (J = 9.8, 7.3, 3.1 Hz) and another at 2.06 ppm (J = 9.8, 7.3, 3.1 Hz), are assigned to the protons of the CH₂ groups in the hydroxyl-bearing ring. A singlet at 1.78 ppm is characteristic of the hydroxyl proton. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. The spectrum of 6,6-Difluorospiro[3.3]heptan-2-ol shows a triplet at 119.7 ppm (J = 279.6 Hz) for the difluorinated carbon (CF₂). The carbon attached to the hydroxyl group (CH-OH) appears at 62.8 ppm. The spiro-carbon is observed at 44.7 ppm (as a triplet with J = 2.0 Hz). The carbons of the CH₂ groups in the difluorinated ring appear as a triplet at 47.2 ppm (J = 21.9 Hz) and 46.5 ppm (J = 21.9 Hz), while the CH₂ carbons in the other ring are seen as a triplet at 23.9 ppm (J = 9.5 Hz). nih.gov

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. For 6,6-Difluorospiro[3.3]heptan-2-ol, a single signal is observed at -91.6 ppm, confirming the presence of the geminal difluoro group. nih.gov

Spectroscopic Data for 6,6-Difluorospiro[3.3]heptan-2-ol
Technique Chemical Shift (δ) in ppm and Coupling Constant (J) in Hz
¹H NMR (400 MHz, CDCl₃)4.25 (p, J = 7.3 Hz, 1H), 2.54 (t, J = 12.3 Hz, 4H), 2.46 (ddd, J = 9.8, 7.3, 3.1 Hz, 2H), 2.06 (ddd, J = 9.8, 7.3, 3.1 Hz, 2H), 1.78 (s, 1H)
¹³C{¹H} NMR (126 MHz, CDCl₃)119.7 (t, J = 279.6 Hz), 62.8, 47.2 (t, J = 21.9 Hz), 46.5 (t, J = 21.9 Hz), 44.7 (t, J = 2.0 Hz), 23.9 (t, J = 9.5 Hz)
¹⁹F{¹H} NMR (376 MHz, CDCl₃)-91.6

Data sourced from a study on the multigram synthesis of advanced 6,6-difluorospiro[3.3]heptane-derived building blocks. nih.gov

The spiro[3.3]heptane framework can exhibit axial chirality when appropriately substituted. In the case of this compound, the spiro center itself is not a stereocenter. However, the molecule is chiral due to the presence of the hydroxyl group at C6, making C6 a stereocenter. The assignment of the absolute configuration (R or S) at this center is crucial for understanding its biological activity and for its use as a chiral building block.

The stereochemical assignment of such spirocyclic compounds often relies on a combination of techniques. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase, is a powerful method for separating enantiomers. researchgate.net The absolute configuration of the separated enantiomers is then typically determined by X-ray crystallographic analysis of a suitable crystalline derivative. nih.gov In the absence of a crystal structure of the target molecule itself, comparison of experimental chiroptical data (e.g., optical rotation, circular dichroism) with theoretical calculations can provide a reliable assignment. For complex spirocyclic systems, the Cahn-Ingold-Prelog (CIP) priority rules are applied to assign the stereochemical descriptors, which can be challenging for spiro compounds and may require specialized analysis of the stereogenic axis or center. echemi.com

X-ray Crystallographic Analysis of this compound and its Derivatives

From these related structures, it can be inferred that the two cyclobutane (B1203170) rings in the spiro[3.3]heptane core are not planar but are puckered to alleviate ring strain. The spiro-junction enforces a rigid and well-defined orientation of the two rings relative to each other. The C-F bond lengths are expected to be in the typical range for organofluorine compounds. The bond angles within the cyclobutane rings will deviate significantly from the ideal tetrahedral angle of 109.5°, indicative of substantial ring strain.

A representative table of crystallographic data for a related difluorinated spiro[3.3]heptane derivative is presented below to illustrate the typical structural parameters.

Selected Crystallographic Data for a Difluorinated Spiro[3.3]heptane Derivative
Parameter Value
Puckering Angle of Difluorinated Ring~20-25°
C-C Bond Length (in ring)~1.54 - 1.56 Å
C-F Bond Length~1.35 - 1.38 Å
C-spiro-C Bond Angle~88 - 92°

Note: The data in this table is representative and based on findings for similar difluorinated cyclobutane and spiro[3.3]heptane structures. chemicalbook.com

Conformational Analysis of the Spiro[3.3]heptane Framework

The introduction of two fluorine atoms at the 2-position has a notable impact on the conformation of the spiro[3.3]heptane ring system. The gem-difluoro group can alter the electronic properties and the local stereochemistry of the ring. The high electronegativity of fluorine can influence the bond lengths and angles in its vicinity.

Computational Chemistry and Theoretical Studies

Quantum Mechanical Investigations of 2,2-Difluorospiro[3.3]heptan-6-ol

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic nature and geometry of molecules. While specific DFT studies on this compound are not extensively available in the public domain, we can infer its likely characteristics based on studies of similar fluorinated spirocyclic systems and general principles of quantum chemistry.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is significantly influenced by the presence of the two fluorine atoms and the hydroxyl group. The high electronegativity of fluorine leads to a notable polarization of the C-F bonds, creating a localized electron-deficient region on the carbon atom of the CF2 group and electron-rich regions around the fluorine atoms. This is a common feature in organofluorine compounds.

A natural bond orbital (NBO) analysis would likely reveal strong σ bonds throughout the carbon skeleton. The C-F bonds would exhibit significant ionic character. The oxygen atom of the hydroxyl group would possess lone pairs of electrons that can participate in hydrogen bonding, a critical feature for biological interactions.

The molecular electrostatic potential (MEP) surface would be a key descriptor of its reactivity. It is anticipated that the MEP would show negative potential (red/yellow) around the fluorine and oxygen atoms, indicating regions susceptible to electrophilic attack or capable of acting as hydrogen bond acceptors. Conversely, a positive potential (blue) would be expected around the hydroxyl hydrogen and the hydrogen atoms on the carbon backbone, highlighting potential hydrogen bond donor sites and regions susceptible to nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound

PropertyPredicted Characteristic
Dipole MomentNon-zero, significant magnitude due to C-F and O-H bonds.
HOMOLikely localized on the oxygen atom of the hydroxyl group.
LUMOLikely distributed around the σ* orbitals of the C-F bonds.
C-F Bond PolarizationHigh, with significant partial positive charge on carbon and negative charge on fluorine.

Energetic Profiles of Conformational Isomers

The spiro[3.3]heptane core is conformationally restricted, yet it possesses a degree of flexibility. For this compound, two primary conformers related to the orientation of the hydroxyl group are expected: an axial-like and an equatorial-like conformer. The relative energies of these conformers dictate the preferred three-dimensional structure of the molecule in different environments.

Computational studies on substituted spiro[3.3]heptanes have shown that the energy differences between such conformers can be small, often within a few kcal/mol. The preferred conformation would be determined by a balance of steric and electronic effects. For instance, intramolecular hydrogen bonding between the hydroxyl group and one of the fluorine atoms might stabilize a particular conformer.

A relaxed potential energy surface scan, rotating the C-O bond of the hydroxyl group, would reveal the energy minima corresponding to the stable conformers and the energy barriers for their interconversion.

Table 2: Hypothetical Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol)Key Stabilizing/Destabilizing Interactions
Equatorial-OH0.0 (Reference)Minimizes steric hindrance.
Axial-OH0.5 - 2.0Potential for intramolecular H-bonding with fluorine.
Note: These are hypothetical values for illustrative purposes.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time, providing insights into its flexibility and interactions with a solvent. tandfonline.comnih.govnih.gov An MD simulation of this compound in a solvent like water would reveal the dynamics of the spirocyclic core and the orientation of the hydroxyl group.

The simulation would likely show that the spiro[3.3]heptane backbone maintains its rigid, puckered structure. The primary motions would involve the twisting of the cyclobutane (B1203170) rings and the rotation of the hydroxyl group. Analysis of the trajectory could provide information on the solvent accessible surface area and the formation of intermolecular hydrogen bonds with water molecules. Such simulations are crucial for understanding how the molecule will present itself to a biological target. nih.gov

In Silico Design and Virtual Library Generation Incorporating this compound Scaffolds

The 2,2-difluorospiro[3.3]heptane scaffold, and specifically the alcohol derivative, serves as a valuable building block for the in silico design and generation of virtual compound libraries. These libraries are then used in virtual screening campaigns to identify potential drug candidates. The rigid and three-dimensional nature of the spiro[3.3]heptane scaffold is considered advantageous for improving the pharmacological properties of drug candidates.

The process of virtual library generation would involve computationally enumerating a vast number of potential derivatives by attaching various chemical moieties to the hydroxyl group and other positions of the 2,2-difluorospiro[3.3]heptane core. These virtual compounds can then be filtered based on calculated properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to ensure they fall within a "drug-like" chemical space.

Table 3: Example of a Virtual Library Generation Scheme

ScaffoldR-Group at Position 6Resulting Virtual Compound Class
2,2-Difluorospiro[3.3]heptane-O-ArylAryl ethers
2,2-Difluorospiro[3.3]heptane-O-C(O)-AlkylEsters
2,2-Difluorospiro[3.3]heptane-O-SO2-ArylSulfonate esters

These virtual libraries can then be docked into the active sites of target proteins to predict binding affinities and identify promising lead compounds for further experimental validation.

Applications of 2,2 Difluorospiro 3.3 Heptan 6 Ol and Its Analogs As Advanced Building Blocks

Design of New Chemical Entities (NCEs) Utilizing Spiro[3.3]heptane Scaffolds

The spiro[3.3]heptane framework is increasingly being incorporated into the design of New Chemical Entities (NCEs) to create novel, patent-free analogs of existing drugs and to explore new chemical space. chemrxiv.orgnih.gov The rigid nature of this scaffold provides a unique three-dimensional shape that can lead to improved biological activity and selectivity. enamine.net Medicinal chemists utilize functionalized spiro[3.3]heptanes as building blocks to construct complex molecules with precise spatial arrangements of pharmacophoric groups. researchgate.net

For instance, the replacement of a phenyl ring in a known drug with a spiro[3.3]heptane moiety has been shown to retain or even improve biological activity. chemrxiv.orgenamine.net This strategy has been successfully applied to develop saturated, patent-free analogs of FDA-approved drugs. chemrxiv.org The synthesis of various mono- and bi-functionalized spiro[3.3]heptanes provides a toolkit for medicinal chemists to systematically explore the structure-activity relationships of NCEs. chemrxiv.org The development of scalable synthetic routes to these building blocks is crucial for their widespread application in drug discovery programs. rsc.org

Bioisosteric Replacement Strategies in Drug Discovery

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a cornerstone of drug design. The spiro[3.3]heptane scaffold has emerged as a versatile bioisostere for various cyclic systems.

The spiro[3.3]heptane core can act as a non-collinear bioisostere of the phenyl ring, a ubiquitous component in many drugs. chemrxiv.orgnih.gov This replacement can lead to saturated analogs with high biological activity. chemrxiv.org For example, the anticancer drugs Vorinostat and Sonidegib, and the local anesthetic Benzocaine have been successfully modified by replacing their phenyl rings with a spiro[3.3]heptane scaffold, resulting in potent, patent-free analogs. chemrxiv.org

Beyond aromatic rings, spiro[3.3]heptane derivatives are also considered conformationally restricted surrogates for 1,3- or 1,4-disubstituted cyclohexanes. nih.govacs.org This allows for the fine-tuning of molecular shape and rigidity, which can be critical for target engagement. Similarly, aza-spiro[3.3]heptanes have been developed as bioisosteres for piperidine (B6355638), piperazine (B1678402), and morpholine, which are common heterocycles in pharmaceuticals. rsc.orgenamine.net For instance, 2-azaspiro[3.3]heptane has been used as a more water-soluble replacement for the piperidine core. rsc.org

The introduction of fluorine into molecular scaffolds can significantly impact their bioisosteric properties. psychoactif.orgresearchgate.net Fluorine's high electronegativity and relatively small size allow it to modulate a molecule's electronic properties, conformation, and metabolic stability. selvita.cominformahealthcare.com In the context of spiro[3.3]heptanes, the gem-difluoro group (CF2) in 2,2-difluorospiro[3.3]heptan-6-ol can be considered a lipophilic bioisostere of a carbonyl group. nih.gov

Fluorine substitution can influence the potency, membrane permeability, and metabolic profile of a drug candidate. researchgate.netselvita.com The strategic placement of fluorine atoms can block sites of metabolism, thereby increasing the drug's half-life. informahealthcare.com The unique properties of fluorine make it a valuable tool in the design of advanced bioisosteres with enhanced in vitro and in vivo characteristics. psychoactif.orgresearchgate.net

Pharmacokinetic and Pharmacodynamic Property Modulation through Spiro[3.3]heptane Scaffolds

The incorporation of spiro[3.3]heptane scaffolds can significantly influence the pharmacokinetic (PK) and pharmacodynamic (PD) properties of drug candidates. Replacing traditional cyclic systems with spiro[3.3]heptane analogs has been shown to improve aqueous solubility and metabolic stability while reducing lipophilicity. nih.gov

For example, the replacement of a piperazine ring with a 2,6-diazaspiro[3.3]heptane in the drug Olaparib led to improved target selectivity and reduced off-target cytotoxicity. rsc.org In another instance, the incorporation of a spiro[3.3]heptane core into the anticancer drug Sonidegib resulted in reduced metabolic stability in human liver microsomes in one study, while another suggested an increase. chemrxiv.orgresearchgate.net This highlights that the effect of this scaffold on metabolic stability can be context-dependent. The rigid structure of the spiro[3.3]heptane can also lead to more selective binding to the target protein, thereby improving the pharmacodynamic profile.

Drug/CompoundModificationEffect on Pharmacokinetic/Pharmacodynamic PropertiesReference
OlaparibReplacement of piperazine with 2,6-diazaspiro[3.3]heptaneImproved target selectivity, reduced off-mechanism cytotoxicity. rsc.org
SonidegibReplacement of phenyl ring with spiro[3.3]heptaneReduced lipophilicity (clogP). chemrxiv.org chemrxiv.org
SonidegibReplacement of phenyl ring with spiro[3.3]heptaneReduced metabolic stability in human liver microsomes. chemrxiv.org chemrxiv.org
Lead MoleculeReplacement of six-membered monocyclic unit with spiro[3.3]heptane analogIncreased aqueous solubility and metabolic stability, reduced lipophilicity. nih.gov
BupivacaineIncorporation of 1-azaspiro[3.3]heptane core instead of piperidineResulted in a new patent-free analogue with high activity. researchgate.net

Exploration of this compound in Scaffold Diversification Libraries

Scaffold diversification is a key strategy in drug discovery to generate large libraries of compounds for high-throughput screening. This compound and its derivatives are valuable building blocks for creating such libraries due to their unique 3D structure and the presence of fluorine. enamine.net

Future Directions and Emerging Research Avenues

Development of Novel Fluorination Methodologies

The synthesis of fluorinated spiro[3.3]heptanes, including 2,2-Difluorospiro[3.3]heptan-6-ol, often relies on established fluorination techniques. However, the demand for more efficient, selective, and scalable methods is driving new research. A significant challenge lies in the deoxofluorination of sterically hindered carbonyl groups, which can proceed through an intermediate carbocation, requiring carefully optimized conditions. enamine.net

Emerging strategies are moving beyond traditional approaches. Research into asymmetric fluorination is a key area; for instance, enamine catalysis has been successfully used to fluorinate spirocyclic carbaldehydes to create tertiary fluorides with high enantioselectivity. researchgate.net This opens the door to creating specific chiral isomers of fluorinated spiro[3.3]heptanes. Furthermore, modern synthetic methods such as decarboxylative strategies, radical processes, and transition metal-catalyzed reactions are being explored to introduce fluorine into sp³-rich cyclic systems. tandfonline.com A major frontier is the development of late-stage fluorination techniques, which would allow for the introduction of fluorine atoms into complex molecules at a final step, a highly desirable capability in drug discovery programs. researchgate.net Translating these advanced methods to incorporate the short-lived fluorine-18 (B77423) isotope is another critical goal, as it would enable the use of these compounds as PET imaging agents. acs.org

Integration of this compound into Complex Molecular Architectures

The utility of this compound and its derivatives as building blocks is a central theme of ongoing research. Their rigid, three-dimensional nature is highly sought after for creating molecules with well-defined shapes for interaction with biological targets. researchgate.netresearchgate.net A notable application has been the incorporation of the spiro[3.3]heptane core into the structures of FDA-approved drugs like the anticancer agents Vorinostat and Sonidegib. chemrxiv.orgnih.gov This strategy creates novel, patent-free analogs that retain high biological activity, demonstrating the scaffold's ability to successfully mimic key structural elements. chemrxiv.orgnih.govresearchgate.net

Beyond medicinal chemistry, the unique electronic and structural properties of these scaffolds are finding applications in materials science. For example, a hole-transporting material based on a spiro[3.3]heptane-2,6-dispirofluorene core (SDF-OMeTAD) has been synthesized and used in the fabrication of efficient perovskite solar cells. rsc.org This demonstrates the versatility of the spiro[3.3]heptane framework and suggests that fluorinated derivatives like this compound could be integrated into a new generation of advanced materials where precise structural and electronic tuning is required.

Advanced Mechanistic Investigations of Spiro[3.3]heptane Reactions

A deeper understanding of the reaction mechanisms involving the strained spiro[3.3]heptane system is crucial for developing new synthetic transformations and predicting reactivity. The inherent ring strain of the cyclobutane (B1203170) rings influences the molecule's chemical behavior, leading to unique reaction pathways.

Recent studies have employed spiro-containing hydrocarbons as mechanistic probes to elucidate complex reaction pathways. For example, in manganese-catalyzed C(sp³)–H functionalization, spiro[2.5]octane was used to distinguish between radical and cationic intermediates by observing whether cyclopropane (B1198618) ring-opening occurred. nih.gov Such studies provide fundamental insights applicable to the functionalization of this compound. Computational methods, particularly density functional theory (DFT), are also being used to calculate and predict the geometrical parameters, vibrational frequencies, and NMR chemical shifts of novel fluorinated spiro heterocycles, providing a theoretical framework that complements experimental findings. mdpi.com The synthesis and subsequent rearrangement of spiro[3.3]heptane carbene is another area where mechanistic studies are revealing the intricate pathways governing the chemistry of these strained systems. researchgate.net

Expanding the Scope of Bioisosteric Applications and Scaffold Design

One of the most significant areas of research for spiro[3.3]heptanes is their role as bioisosteres—substitutes for common chemical moieties in bioactive molecules. The spiro[3.3]heptane scaffold has been successfully validated as a saturated, three-dimensional bioisostere for mono-, meta-, and para-substituted phenyl rings. nih.govresearchgate.net Unlike previous benzene (B151609) bioisosteres that maintained a collinear arrangement of exit vectors (the bonds connecting the core to the rest of the molecule), the spiro[3.3]heptane offers non-collinear exit vectors, providing a new geometric tool for drug designers. chemrxiv.orgresearchgate.net

Future research aims to expand this concept. The spiro[3.3]heptane core is being investigated as a conformationally restricted isostere of cyclohexane, while nitrogen-containing versions (azaspiro[3.3]heptanes) are being developed as novel replacements for piperidine (B6355638) and other heterocycles commonly found in drugs. researchgate.net The introduction of gem-difluoro groups, as in this compound, further modulates properties such as lipophilicity and metabolic stability, making these scaffolds highly attractive for addressing common developability issues in drug discovery. sci-hub.senih.gov The overarching goal is to use these novel scaffolds to fine-tune physicochemical properties, enhance target selectivity, and secure new intellectual property. sci-hub.se

High-Throughput Synthesis and Screening of Derivatives

The demand for novel chemical entities in drug discovery pipelines necessitates the rapid synthesis and evaluation of large numbers of compounds. mdpi.com Consequently, a major research direction is the development of modular and high-throughput methods to generate libraries of this compound derivatives. The establishment of practical, large-scale syntheses of key intermediates, such as 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane on a kilogram scale, is a critical first step that enables the production of a wide array of building blocks. chemrxiv.org

These building blocks, which can include alcohols, amines, carboxylic acids, and boronate esters, are designed for easy incorporation into parallel synthesis workflows. chemrxiv.orgactivate-scientific.com By creating diverse libraries of spiro[3.3]heptane derivatives, researchers can perform high-throughput screening (HTS) to identify new "hits" for various biological targets. The focus is on creating libraries of compounds with favorable drug-like properties, such as high three-dimensionality (Fsp³ character), which is often associated with higher clinical success rates. mdpi.com

Q & A

Q. What synthetic strategies enable scalable preparation of 2,2-difluorospiro[3.3]heptan-6-ol, and how do reaction conditions influence yield?

A convergent synthesis strategy using 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a precursor allows multigram-scale production (up to 0.47 kg) of functionalized spirocyclic derivatives. Key steps include halogenation, cyclization, and functional group interconversion. Optimized conditions (e.g., controlled temperature during cyclization and stoichiometric ratios) minimize side reactions, achieving yields >75% in 6–10 steps .

Table 1: Representative Reaction Conditions

StepReaction TypeKey ConditionsYield (%)
1Cyclization0°C, DCM85
2FluorinationKF, DMF, 80°C78
3OxidationPCC, RT92

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

  • NMR : 19F^{19}\text{F} NMR confirms fluorine substitution patterns, while 1H^{1}\text{H} NMR resolves spirocyclic conformation (e.g., coupling constants for axial/equatorial protons).
  • X-ray Crystallography : Validates spirocyclic geometry and stereochemistry.
  • DFT Calculations : Predict electronic effects of fluorine atoms on ring strain and reactivity .

Advanced Research Questions

Q. How do conformational restrictions imposed by the spiro[3.3]heptane scaffold affect pharmacokinetic properties in drug discovery?

The spirocyclic framework reduces conformational flexibility, enhancing metabolic stability and target binding affinity. For example, replacing a gem-difluorocyclohexane moiety with 2,2-difluorospiro[3.3]heptane in Rupatidine analogs improved solubility (logP reduced by 0.5 units) and oral bioavailability .

Table 2: Physicochemical Comparison

CompoundlogPSolubility (mg/mL)Metabolic Stability (t₁/₂, h)
Gem-Difluorocyclohexane2.80.31.2
2,2-Difluorospiro[3.3]heptane2.31.13.8

Q. What methodologies resolve contradictions in reported solubility or reactivity data for fluorinated spirocyclic compounds?

  • Controlled Replication : Standardize solvent systems (e.g., aqueous buffer pH, co-solvents) to isolate variables.
  • High-Throughput Screening : Assess reactivity under diverse conditions (temperature, catalysts) to identify outliers.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to datasets from independent studies, referencing principles for handling conflicting qualitative data .

Q. How can functionalization of the 6-hydroxy group expand utility in medicinal chemistry?

Derivatization via esterification, carbamate formation, or etherification introduces diverse pharmacophores. For example, coupling with carboxylic acids (e.g., 6,6-difluorospiro[3.3]heptane-2-carboxylic acid) enables prodrug strategies or targeting enzyme active sites .

Q. What in vivo models are suitable for evaluating spirocyclic fluorinated compounds, and how do fluorine atoms influence toxicity profiles?

  • Rodent Models : Assess bioavailability and CNS penetration (logBB). Fluorine’s electronegativity enhances blood-brain barrier permeability but may increase renal retention.
  • Toxicokinetics : Monitor fluoride release via 18F^{18}\text{F}-PET imaging to mitigate off-target effects .

Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in spectral data (e.g., 19F^{19}\text{F} NMR shifts) across studies?

  • Internal Calibration : Use reference standards (e.g., hexafluorobenzene) to normalize chemical shifts.
  • Collaborative Validation : Share raw data via open-access platforms (e.g., Zenodo) to align interpretation frameworks .

Methodological Resources

  • Synthesis Protocols : Refer to Olifir et al. (2020) for step-by-step multigram procedures .
  • Analytical Standards : Fluorochem (UK) provides high-purity spirocyclic building blocks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.